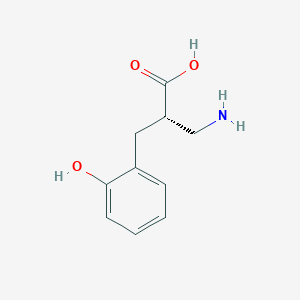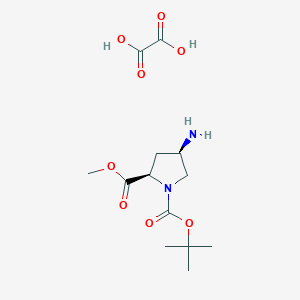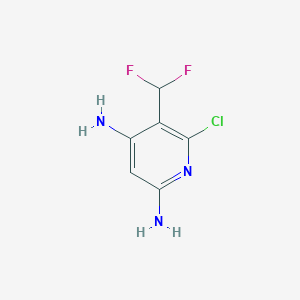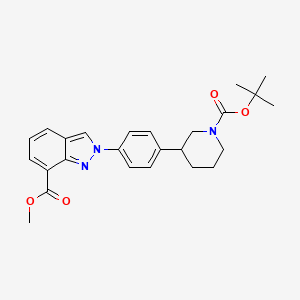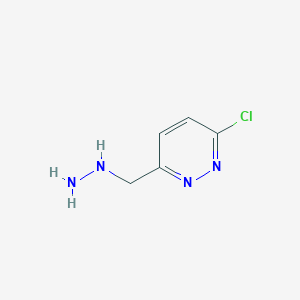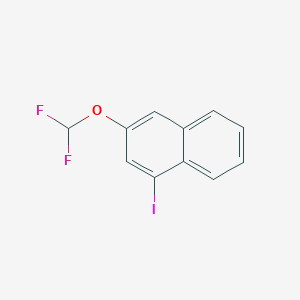
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a triazole ring substituted with a difluoromethyl group and a methyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in synthetic chemistry, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. One such method includes the use of difluoroacetic acid as a starting material, which undergoes esterification and subsequent cyclization to form the triazole ring. This process is catalyzed by nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in cross-coupling reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, the compound acts as an inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal pathogens, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric effects. This makes it a versatile building block in synthetic chemistry and enhances its potential as a pharmaceutical and agrochemical agent .
Propiedades
Fórmula molecular |
C4H5F2N3 |
|---|---|
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H5F2N3/c1-9-2-7-4(8-9)3(5)6/h2-3H,1H3 |
Clave InChI |
IQPCBYAVWDNQSW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



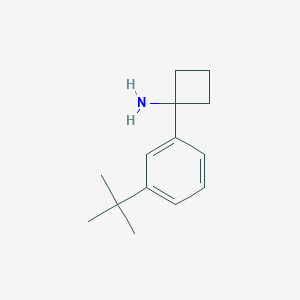

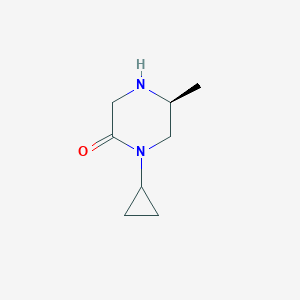
![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)
